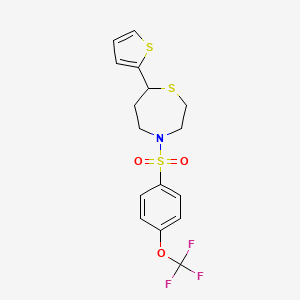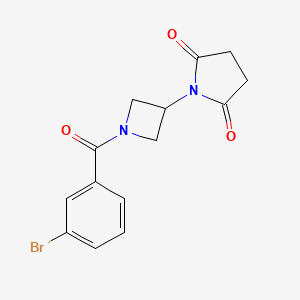
1-((2,5-Dichlorophenyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((2,5-Dichlorophenyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine is a useful research compound. Its molecular formula is C16H15Cl2NO5S2 and its molecular weight is 436.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Structure Analysis
- Docking Studies and Structural Insights: The crystal structure and docking studies of tetrazole derivatives provide insights into the molecular architecture and potential interaction mechanisms within biological systems. Such structural analyses contribute to the understanding of how similar sulfonamide and azetidine compounds might interact with biological targets (Al-Hourani et al., 2015).
- Metal-Free Coupling Reactions: Research into the metal-free coupling of saturated heterocyclic sulfonylhydrazones with boronic acids has paved the way for synthesizing functionalized bicyclic building blocks, including azetidines. This highlights the compound's relevance in developing pharmaceutical intermediates (Allwood et al., 2014).
Biological Activity and Potential Applications
- Antimicrobial Activity: Synthesis of azetidinone derivatives and their evaluation for antimicrobial properties demonstrate the potential of such compounds in developing new therapeutic agents. This includes research into substituted azetidinones derived from dimer of Apremilast, showcasing their biological and pharmacological potencies (Jagannadham et al., 2019).
- Antitumor Agents: The design and synthesis of sulfonyl-N-hydroxyguanidine derivatives for cytotoxic evaluation as potential anticancer agents illustrate the therapeutic applications of sulfonyl compounds. Such studies shed light on the potential anticancer properties of related azetidine derivatives (Chern et al., 1997).
Chemical Synthesis and Modification
- Synthesis of Novel Sulfonamides: Research into the synthesis and characterization of sulfonamide derivatives, including their evaluation for antimicrobial activities, further supports the utility of azetidine and related sulfonamide structures in medicinal chemistry. This includes the exploration of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives (Shah et al., 2014).
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-3-(4-methoxyphenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO5S2/c1-24-12-3-5-13(6-4-12)25(20,21)14-9-19(10-14)26(22,23)16-8-11(17)2-7-15(16)18/h2-8,14H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZNBSYLMJZEJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B2851147.png)
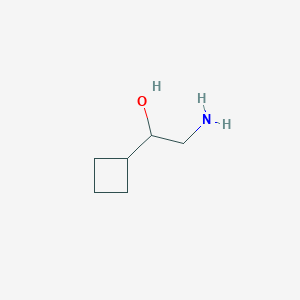

![N-(2-methoxy-5-methylphenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2851150.png)
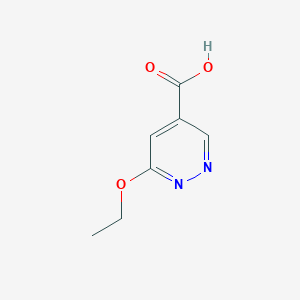
![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2851153.png)

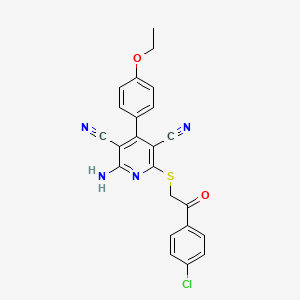
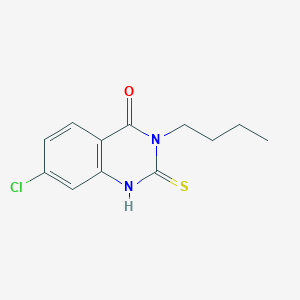
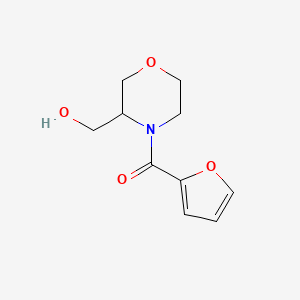
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,4,5-tetrahydro-1-benzazepine-7-carboxylic acid](/img/structure/B2851161.png)

